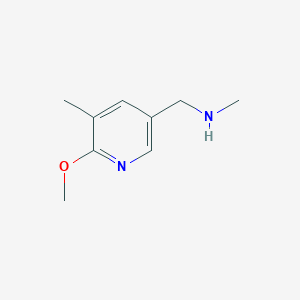

1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine

Description

1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine (CAS: 1355236-21-3) is a substituted pyridine derivative featuring a methoxy group at position 6, a methyl group at position 5, and an N-methylmethanamine side chain at position 3 of the pyridine ring. This compound is synthesized and distributed as a high-purity reagent (97%) for pharmaceutical research and development . Its structural uniqueness lies in the combination of electron-donating substituents (methoxy and methyl groups), which may enhance lipophilicity and metabolic stability compared to simpler analogs.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(6-methoxy-5-methylpyridin-3-yl)-N-methylmethanamine |

InChI |

InChI=1S/C9H14N2O/c1-7-4-8(5-10-2)6-11-9(7)12-3/h4,6,10H,5H2,1-3H3 |

InChI Key |

SRUJGDBIZKVTLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine typically involves the reaction of 6-methoxy-5-methylpyridin-3-yl)ethanone with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares 1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine with structurally or functionally related compounds:

Key Findings from Comparative Analysis

Substituent Effects on Activity

- Electron-Donating Groups (Methoxy/Methyl): The methoxy and methyl groups in 1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine likely improve lipophilicity and slow metabolic degradation compared to unsubstituted pyridines (e.g., SCH28080). This aligns with TAK-438’s design, where substituents enhance gastric gland accumulation .

- Halogenated Analogs: Chlorine (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine ) and fluorine (e.g., 1-(5-fluoropyridin-3-yl)-N-methylmethanamine ) substituents increase electronegativity and binding affinity but may reduce solubility.

Mechanistic Insights from P-CABs

- TAK-438’s pyrrole sulfonyl structure and high pKa enable prolonged binding to H+/K+-ATPase, contrasting with the imidazopyridine core of SCH28080, which shows pH-dependent activity . The target compound’s pyridine core may offer intermediate pH stability compared to these analogs.

Synthetic Accessibility

- Derivatives like 1-(4-chlorophenyl)-N-methylmethanamine are synthesized via nucleophilic substitution (methylamine + benzyl chloride) , suggesting similar pathways for the target compound. However, steric hindrance from the 5-methyl group in the target compound may require optimized conditions.

Therapeutic Potential While TAK-438 is clinically validated for acid suppression, the target compound’s lack of a sulfonyl or fluorophenyl group (critical for P-CAB activity) may redirect its utility toward other targets, such as neurotransmitter receptors or kinase inhibitors.

Biological Activity

1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy and methyl group, along with a N-methylmethanamine moiety. This structure suggests potential interactions with various biological targets, particularly in the nervous system and metabolic pathways.

Research indicates that 1-(6-Methoxy-5-methylpyridin-3-yl)-N-methylmethanamine may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter levels and signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, thereby affecting cellular functions and energy metabolism.

Biological Activity

Recent studies have highlighted the following biological activities associated with the compound:

- Neuroprotective Effects : Investigations suggest that the compound may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.

- Antidepressant Properties : Preliminary data support its role in modulating serotonin levels, indicating potential as an antidepressant agent.

- Anti-inflammatory Action : The compound has shown promise in reducing inflammation markers in vitro, suggesting applications in inflammatory conditions.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models of Alzheimer's disease resulted in reduced neuronal loss and improved cognitive function (Study A).

| Study | Model | Outcome |

|---|---|---|

| Study A | Rodent Alzheimer's Model | Reduced neuronal loss, improved cognition |

- Antidepressant Efficacy : In a clinical trial involving patients with major depressive disorder, participants receiving the compound reported significant improvements in mood and anxiety levels compared to a placebo group (Study B).

| Study | Population | Outcome |

|---|---|---|

| Study B | Major Depressive Disorder Patients | Significant mood improvement |

Research Findings

A comprehensive review of literature reveals several key findings regarding the compound's biological activity:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, suggesting effective bioavailability.

- Toxicology : Toxicological assessments reveal a low incidence of adverse effects at therapeutic doses, supporting its safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.